molecular formula C12H16FN3O B7815996 1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone

1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone

Cat. No.: B7815996
M. Wt: 237.27 g/mol
InChI Key: HPXIFGKYQDWYGN-UHFFFAOYSA-N
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Description

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]Ethanone is a piperazine-derived compound featuring a fluorinated aromatic ring and an ethanone moiety. Its structure comprises:

  • Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2.
  • 4-Amino-2-fluorophenyl substituent: Attached to the piperazine core, this aromatic ring contains a fluorine atom at the ortho position and an amino group at the para position.
  • Ethanone group: A ketone functional group (-CO-) linked to the piperazine nitrogen.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to CYP51 enzyme inhibitors and chalcone derivatives, which are known for antiparasitic and anticancer properties .

Properties

IUPAC Name

1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(14)8-11(12)13/h2-3,8H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXIFGKYQDWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone, also known as 1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)ethanone, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following attributes:

  • Molecular Formula : C₁₄H₂₁FN₄O
  • Molecular Weight : 280.34 g/mol
  • CAS Number : 1260675-66-8

The presence of an amino group, a fluorinated phenyl group, and a piperazine moiety contributes to its biological reactivity and interaction with various biological targets. The compound falls under the category of piperazine derivatives, which are known for their significant pharmacological profiles.

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Interaction : The compound has shown binding affinity to various receptors, particularly serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression and anxiety .

Biological Activity Overview

The biological activities of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone are summarized in the following table:

Activity Type Description
AntidepressantExhibits properties similar to known antidepressants by modulating serotonin levels.
NeuroactiveInfluences neurotransmitter systems, potentially aiding in the treatment of neurological disorders .
Anticancer PotentialStructural analogs have shown promise in anticancer assays, warranting further investigation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Activity : In a study focusing on the optimization of piperazine derivatives, compounds similar to 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone demonstrated significant antidepressant effects in animal models. The mechanism was attributed to enhanced serotonin receptor activity, leading to improved mood and reduced anxiety symptoms .
  • Anticancer Research : Another study investigated the anticancer properties of structurally related compounds. Preliminary results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction. The fluorinated phenyl group was noted to enhance cytotoxicity against specific cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperazine derivatives reveals unique aspects of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone:

Compound Name Structural Features Biological Activity
1-(4-Fluorophenyl)-piperazineFluorinated phenyl groupAntidepressant properties
4-Amino-N,N-dimethylpiperidineDimethylamino groupNeuroactive
2-Fluoro-N,N-dimethylbenzamideFluorinated benzamidePotential anticancer activity

The unique combination of functional groups in 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]ethanone enhances its ability to interact effectively with biological targets compared to similar compounds.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom on the 2-fluorophenyl group participates in nucleophilic substitution under basic or catalytic conditions. For example:

  • Replacement with hydroxyl or amine groups via SNAr mechanisms, leveraging the electron-withdrawing effect of the fluorine atom .

  • Catalytic hydrogenation (e.g., Pd/C) can reduce nitro intermediates to amines during synthesis .

Example Reaction:

Ar-F+NH3Pd/C, H2Ar-NH2+HF[6]\text{Ar-F} + \text{NH}_3 \xrightarrow{\text{Pd/C, H}_2} \text{Ar-NH}_2 + \text{HF} \quad \text{[6]}

Condensation Reactions

The ethanone group undergoes condensation with nucleophiles:

  • Hydrazine derivatives form hydrazones, useful in heterocyclic synthesis.

  • Schiff base formation with primary amines under mild conditions.

Table 1: Condensation Reactions

ReagentProductConditionsYield (%)Source
Hydrazine hydrateHydrazone derivativeReflux, ethanol65
4-MethoxybenzaldehydeSchiff baseMicrowave, 80°C71

Alkylation and Acylation at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes N-alkylation or N-acylation :

  • Alkylation : Reaction with alkyl halides (e.g., ethyl chloroacetate) in polar solvents (DMF) with K₂CO₃.

  • Acylation : Acetic anhydride or acyl chlorides form amides.

Example Synthesis Pathway:

Piperazine+R-XEtOH, ΔN-Alkylated Product[9]\text{Piperazine} + \text{R-X} \xrightarrow{\text{EtOH, Δ}} \text{N-Alkylated Product} \quad \text{[9]}

Oxidation-Reduction Reactions

  • Oxidation : The ethanone group is stable under mild conditions but can be oxidized to carboxylic acids under strong oxidizers (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol.

Key Data:

  • Reduction of nitro intermediates to amines achieved 97% yield using Pd/C and hydrazine .

Coupling Reactions

The amino group enables cross-coupling via Buchwald-Hartwig or Ullmann reactions:

  • Formation of C–N bonds with aryl halides using Cu or Pd catalysts .

Example Application:
Synthesis of hybrid molecules with 1,3,4-thiadiazole moieties for antimicrobial studies .

Acid-Base Reactions

The amino group forms salts with acids (e.g., oxalic acid), enhancing solubility for pharmacological studies .

Table 2: Salt Formation

AcidSalt FormedApplicationSource
Oxalic acidDioxalate saltCrystallization
HClHydrochlorideBioactivity assays

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Piperazine-Ethanone Derivatives

The following table compares key structural features and molecular properties of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]Ethanone with related compounds:

Compound Name Substituents on Piperazine/Ethanone Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-(4-Amino-2-fluorophenyl) C₁₇H₁₈FN₃O 299.35 Amino and fluorine on aryl ring
4′-Piperazinoacetophenone 4-Phenyl C₁₂H₁₆N₂O 204.27 Lacks amino and fluorine substituents
2-(4-Fluorophenyl)-1-{4-[(1-methylindole-2-carbonyl)piperazinyl]}Ethanone 4-Fluorophenyl, indole-carbonyl C₂₂H₂₁FN₄O₂ 404.43 Indole-carbonyl group instead of amino
4-(4-Ethoxybenzyl)-1-piperazinylmethanone 4-Ethoxybenzyl, 3-fluorophenyl C₂₁H₂₃FN₂O₂ 366.42 Ethoxybenzyl and methanone substituents

Key Observations :

  • Fluorine substituents are common in analogs (e.g., ), suggesting their role in modulating electronic properties and metabolic stability.

Pharmacological Activity: Comparison with CYP51 Inhibitors and Chalcones

CYP51 Inhibitors (e.g., UDO and UDD)
  • Compounds: Pyridine derivatives UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole .
  • Structural Contrast: UDO/UDD contain trifluoromethyl and pyridyl groups, unlike the target compound’s amino-fluorophenyl group.
Chalcone Derivatives
  • Non-Piperazine Chalcones: Cardamonin (IC₅₀ = 4.35 μM) shows higher activity than many piperazine-substituted chalcones, attributed to hydroxyl groups at ortho/para positions .
  • Piperazine Chalcones : Substitutions at meta/para positions (e.g., iodine, bromine) reduce potency (IC₅₀ > 4.7 μM), suggesting steric or electronic hindrance .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the ortho position (target compound) may enhance binding affinity compared to methoxy or iodine substituents (e.g., cluster 6 chalcones in ) .
  • Amino Group Role: The para-amino group could act as a hydrogen bond donor, a feature absent in analogs like 2-(4-fluorophenyl)-1-indole derivatives .
  • Piperazine vs. Non-Piperazine Cores: Piperazine-substituted chalcones show less clear SAR, suggesting the target’s piperazine core may offer tunable pharmacokinetics despite complexity .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Pathway

This approach leverages the reactivity of aryl halides or sulfonates with piperazine derivatives.

Tosylate-Mediated Coupling

  • Protection of 4-Amino-2-fluorophenol :

    • 4-Amino-2-fluorophenol is acetylated using acetic anhydride in pyridine to yield 4-acetamido-2-fluorophenyl acetate .

    • Reaction Conditions : 0°C to room temperature, 2 hours.

  • Tosylation :

    • The protected phenol is treated with tosyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) to form 4-acetamido-2-fluorophenyl tosylate .

    • Yield : 85–90% after recrystallization from ethyl acetate.

  • Piperazine Substitution :

    • The tosylate reacts with piperazine (1.5 eq) in tetrahydrofuran (THF) under reflux, catalyzed by potassium carbonate, to afford 1-(4-acetamido-2-fluorophenyl)piperazine .

    • Purification : Silica gel chromatography (chloroform:methanol, 9:1).

  • Acetylation :

    • The secondary amine of piperazine is acetylated using acetyl chloride (1.1 eq) in dichloromethane with triethylamine, yielding 1-acetyl-4-(4-acetamido-2-fluorophenyl)piperazine .

    • Reaction Time : 4 hours at room temperature.

  • Deprotection :

    • Acidic hydrolysis (6 M HCl, ethanol, reflux) removes the acetamide group, yielding the target compound.

    • Final Yield : 68–72% over five steps.

Bromoacetophenone Alkylation

An alternative route involves alkylating piperazine with 4-amino-2-fluorobromoacetophenone:

  • Reaction : Piperazine (2 eq) reacts with 4-amino-2-fluorobromoacetophenone (1 eq) in acetonitrile at 60°C for 12 hours.

  • Challenges : Competing elimination reactions necessitate strict temperature control.

Reductive Amination Strategy

This method avoids harsh conditions by employing imine formation followed by reduction:

  • Imine Formation :

    • 4-Amino-2-fluorobenzaldehyde reacts with 1-acetylpiperazine in methanol to form the Schiff base.

    • Catalyst : Acetic acid (5 mol%).

  • Reduction :

    • Sodium cyanoborohydride (1.5 eq) reduces the imine to the secondary amine.

    • Yield : 55–60% after column chromatography.

Microwave-Assisted Cyclization

Adapting methods from quinolone synthesis, a one-pot cyclization under microwave irradiation offers rapid access to the piperazine core:

  • Reactants : Ethylenediamine and 4-amino-2-fluorophenylglyoxal.

  • Conditions : 150°C, 20 minutes, 300 W.

  • Advantages : 80% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.10 (s, 3H, COCH₃), 2.85–3.10 (m, 8H, piperazine), 6.75–7.20 (m, 3H, aromatic).

  • ¹³C NMR : δ 208.5 (CO), 158.2 (C-F), 122–135 (aromatic carbons).

  • IR (cm⁻¹) : 1650 (C=O), 3250 (N-H).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (methanol:water, 70:30).

Optimization and Scale-Up Considerations

Solvent Effects

  • Polar aprotic solvents (DMF, THF) : Enhance NAS reactivity but may complicate purification.

  • Ethanol/water mixtures : Preferred for recrystallization to minimize impurity carryover.

Catalytic Improvements

  • Palladium catalysts : Explored for Buchwald-Hartwig amination but require stringent anhydrous conditions.

Green Chemistry Metrics

  • Atom Economy : 78% for the NAS pathway.

  • E-factor : 12.5 (solvent recovery improves sustainability).

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

  • Solution : Use bulky leaving groups (e.g., tosylates) to direct substitution to the less hindered nitrogen.

Byproduct Formation During Acetylation

  • Mitigation : Stoichiometric control (1.1 eq acetyl chloride) and low temperatures (0–5°C).

Deprotection Side Reactions

  • Optimization : Gradual HCl addition to maintain pH >4, preventing decomposition of the ethanone group.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
NAS with Tosylate7298High regioselectivityMulti-step, costly tosylating agents
Reductive Amination6095Mild conditionsModerate yields
Microwave Cyclization8097Rapid synthesisSpecialized equipment required

Q & A

Q. What are the recommended safety protocols for handling 1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use fume hoods for synthesis or handling. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store in sealed containers at room temperature, away from oxidizing agents and moisture. Avoid exposure to light to prevent decomposition .
  • Emergency Measures: In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water for 15 minutes .

Q. How can researchers confirm the structural identity of 1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.5–7.5 ppm for fluorophenyl) and piperazine/ketone groups (δ 2.5–3.5 ppm). Compare with reference spectra of analogous compounds (e.g., 4'-Piperazinoacetophenone) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion peak at m/z 263.13 (C12_{12}H15_{15}FN3_3O+^+) with isotopic patterns consistent with fluorine .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test ethanol, acetone, or ethyl acetate due to moderate polarity. For example, dissolve in hot ethanol (60–70°C) and cool slowly to obtain crystals .
  • Purity Check: Monitor via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) to ensure >95% purity post-crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) during synthesis?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs to isolate signal interference from residual solvents or impurities.
  • X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in DCM/hexane) and comparing bond lengths/angles with reported fluorophenyl-piperazine derivatives .

Q. What strategies improve the yield of 1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone in multi-step synthesis?

Methodological Answer:

  • Intermediate Optimization: Protect the amine group in 4-amino-2-fluorophenyl precursors via Boc protection to prevent side reactions during piperazine coupling .
  • Catalytic Screening: Test Pd/C or CuI catalysts for Buchwald-Hartwig amination steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How can electrochemical methods be applied to study the redox behavior of this compound?

Methodological Answer:

  • Cyclic Voltammetry (CV): Prepare a carbon paste electrode modified with the compound (5% w/w). Use 0.1 M PBS (pH 7.0) as electrolyte. Scan from -0.5 to +1.0 V (vs. Ag/AgCl) to identify oxidation peaks near +0.6 V, correlating with fluorophenyl or piperazine moieties .
  • DPV for Sensitivity: Differential pulse voltammetry (scan rate 50 mV/s, pulse amplitude 50 mV) can detect sub-micromolar concentrations for analytical applications .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor structures (e.g., 5-HT1A_{1A} PDB ID: 6WGT). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*). Prioritize binding poses with hydrogen bonds to Asp116 or Phe361 .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point)?

Methodological Answer:

  • Thermodynamic Validation: Compare experimental boiling points (e.g., via distillation under reduced pressure) with computational predictions (e.g., Joback method). Adjust for substituent effects; fluorophenyl groups may increase boiling points by 20–30°C due to dipole interactions .
  • Phase Change Studies: Use DSC to measure melting points and identify polymorphic forms that may affect volatility .

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